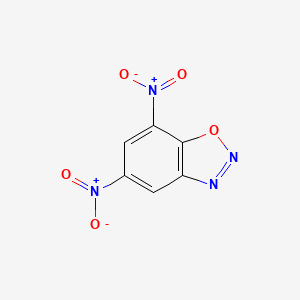

5,7-Dinitro-1,2,3-benzoxadiazole

Description

Context and Significance within Heterocyclic Chemistry

5,7-Dinitro-1,2,3-benzoxadiazole belongs to the benzoxadiazole family, a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxadiazole ring. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and are integral components of many pharmaceuticals, agrochemicals, and functional materials. mdpi.com

The benzoxadiazole scaffold, in particular, is noted for its relative stability and the reactive sites it possesses, which allow for functionalization. solubilityofthings.com The introduction of nitro groups (-NO2), as seen in this compound, significantly influences the electronic properties of the molecule. These electron-withdrawing groups enhance the compound's electrophilicity and can impart unique characteristics, such as fluorescence and energetic properties. solubilityofthings.com This makes dinitrobenzoxadiazole derivatives subjects of interest for applications ranging from the development of advanced sensory materials to their potential use in energetic formulations. solubilityofthings.com

Historical Perspectives in Benzoxadiazole Derivative Research

Research into benzoxazole (B165842) and its derivatives has a history spanning over two decades, with initial significant focus in the field of medicine. mdpi.com The synthesis and characterization of various benzoxadiazole derivatives have been driven by their diverse biological activities and potential applications. Early studies often centered on understanding the fundamental reactivity of the benzoxadiazole core and exploring the impact of different substituents on its chemical behavior.

While specific historical research on this compound is not extensively documented in readily available literature, the broader history of benzoxadiazole research provides a foundation. The development of synthetic methodologies for introducing nitro groups onto aromatic rings has been a long-standing area of organic chemistry. The application of these methods to the benzoxadiazole framework would have been a logical progression, leading to the synthesis and subsequent investigation of compounds like this compound. The exploration of nitro-containing heterocycles has been a continuous effort in the quest for new materials with tailored electronic and energetic properties.

Current Research Landscape and Emerging Scientific Challenges

The current research landscape for this compound and its analogs is multifaceted. A significant area of investigation revolves around its fluorescent properties, which make it a candidate for the development of advanced sensors for detecting specific ions and small molecules. solubilityofthings.com Furthermore, its role as a versatile intermediate in organic synthesis allows for the creation of more complex molecules with potential applications in materials science and medicinal chemistry. solubilityofthings.comresearchgate.net The presence of two nitro groups also fuels research into its energetic properties, with potential applications in propellants and explosives. solubilityofthings.com

Despite the promising applications, several scientific challenges remain. The synthesis of dinitrobenzoxadiazole derivatives can be complex, requiring careful control of reaction conditions to achieve the desired substitution pattern and avoid unwanted side products. A deeper understanding of the structure-property relationships is also crucial. For instance, precisely tuning the fluorescent properties or the energetic output of these molecules requires a detailed understanding of how the molecular structure dictates these characteristics. Overcoming the limited solubility of this compound in common solvents is another practical challenge that can hinder its application in certain areas. solubilityofthings.com

Scope and Objectives of Advanced Studies on this compound

Advanced studies on this compound are aimed at addressing the aforementioned challenges and unlocking its full potential. Key objectives include:

Development of Novel Synthetic Routes: Researchers are focused on creating more efficient and selective synthetic methods to produce this compound and its derivatives. This includes exploring new catalysts and reaction conditions to improve yields and reduce the environmental impact of the synthesis.

Detailed Physicochemical Characterization: A thorough investigation of the compound's photophysical, thermal, and electronic properties is essential. This involves employing advanced spectroscopic and analytical techniques to build a comprehensive understanding of its behavior at the molecular level.

Exploration of New Applications: Scientists are actively exploring new avenues for the application of this compound. This includes the design of novel fluorescent probes with enhanced sensitivity and selectivity, the synthesis of new energetic materials with improved performance and safety profiles, and the investigation of its potential as a scaffold for the development of new pharmaceutical agents.

Computational Modeling and Theoretical Studies: In silico studies, such as density functional theory (DFT) calculations, are being used to predict the properties of this compound and its derivatives. These computational models can guide experimental work by identifying promising molecular structures for specific applications and providing insights into reaction mechanisms.

Structure

3D Structure

Properties

CAS No. |

87-31-0 |

|---|---|

Molecular Formula |

C6H2N4O5 |

Molecular Weight |

210.10 g/mol |

IUPAC Name |

5,7-dinitro-1,2,3-benzoxadiazole |

InChI |

InChI=1S/C6H2N4O5/c11-9(12)3-1-4-6(15-8-7-4)5(2-3)10(13)14/h1-2H |

InChI Key |

IFYCOVMLDMKOHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1N=NO2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Preparative Routes for the 5,7-Dinitro-1,2,3-benzoxadiazole Core

The construction of the this compound scaffold is a challenging synthetic task that typically involves the formation of the heterocyclic ring followed by or preceded by nitration of the aromatic system. The stability of the benzoxadiazole ring system is a key consideration in the design of these synthetic routes. solubilityofthings.com

Multi-step Synthetic Sequences from Precursor Compounds

The synthesis of the dinitro-substituted benzoxadiazole core often begins with appropriately substituted benzene (B151609) derivatives. A common strategy involves the cyclization of an ortho-substituted nitrobenzene. For instance, the synthesis of the related 2,1,3-benzoxadiazole-1-oxide can be achieved from a precursor which is then subjected to cyclization. frontiersin.org A plausible multi-step route to the 5,7-dinitro derivative would likely start from a precursor such as 2-azido-3,5-dinitrophenol or a related compound, which upon thermal or photochemical decomposition could lead to the desired benzoxadiazole ring through intramolecular cyclization.

Another generalized approach involves the deoxygenation of a corresponding benzofuroxan (B160326) (1,2,3-benzoxadiazole 1-oxide) derivative. The synthesis can therefore be a sequence of:

Nitration of a suitable phenol (B47542) or aniline (B41778) to introduce the required nitro groups.

Conversion of the functional group (e.g., hydroxyl or amino) to a precursor for cyclization (e.g., an azide).

Cyclization to form the benzofuroxan ring.

Deoxygenation to yield the final benzoxadiazole.

Regioselective Nitration Strategies in Benzoxadiazole Synthesis

Achieving the specific 5,7-dinitro substitution pattern requires careful control over the regioselectivity of the nitration reactions. The directing effects of the substituents on the benzene ring play a crucial role. In the synthesis of related dinitroisoxazoles, excellent regioselectivity has been demonstrated where the reaction of 3,5-dinitroisoxazoles with nucleophiles occurs at a specific position. researchgate.net

For the synthesis of this compound, if starting from a pre-formed benzoxadiazole ring, the existing oxadiazole moiety would act as a deactivating group, directing incoming electrophiles (like the nitronium ion, NO₂⁺) to the meta positions. However, the synthesis is more commonly achieved by nitrating a precursor molecule where other functional groups guide the regiochemistry. For example, starting with a compound like 3-aminophenol, nitration would be directed by both the hydroxyl and amino groups, followed by diazotization and cyclization to form the heterocycle. The precise control needed often makes regioselective synthesis challenging, requiring specific reaction conditions and potentially the use of blocking groups.

Synthesis of Functionalized and Substituted this compound Derivatives

The functionalization of the this compound core is key to tuning its chemical and physical properties for various applications. This can be achieved by introducing substituents either before the cyclization reaction or by modifying the pre-formed dinitro-benzoxadiazole ring. frontiersin.orgepa.gov

Introduction of Halogen, Amino, and Alkyl Substituents

The introduction of various functional groups onto the benzoxadiazole ring system allows for the creation of a diverse library of compounds.

Halogen Substituents: Halogenation can be achieved on the precursor molecules or on the final ring system. For instance, the synthesis of 4,7-dibromo-2,1,3-benzoxadiazole is accomplished by the direct bromination of 2,1,3-benzoxadiazole using bromine and iron powder. frontiersin.org A similar strategy could be adapted for the dinitro analogue, although the strong deactivating effect of the nitro groups would necessitate harsh reaction conditions. Alternatively, a halogenated precursor can be used in a multi-step synthesis.

Amino Substituents: Amino groups are often introduced via nucleophilic aromatic substitution (SNAr) on a halogenated benzoxadiazole. The highly electron-deficient nature of the dinitro-substituted ring makes it very susceptible to nucleophilic attack. For example, 4-chloro-7-nitrobenzofurazan (B127121) readily reacts with amines to yield amino-substituted derivatives. nih.gov A similar reaction on a hypothetical 4-chloro-5,7-dinitro-1,2,3-benzoxadiazole would be expected to proceed efficiently.

Alkyl Substituents: Alkyl groups can be introduced using organometallic reagents (e.g., Grignard or organolithium reagents) reacting with a halogenated precursor, or through Friedel-Crafts alkylation of the aromatic ring, though the latter is challenging on a highly deactivated system.

Table 1: Synthetic Methods for Functionalized Benzoxadiazoles

| Functional Group | Reagents and Conditions | Precursor Type | Reaction Type |

| Halogen (Br) | Br₂, Fe powder, 100°C, then reflux | 2,1,3-Benzoxadiazole | Electrophilic Aromatic Substitution |

| Amino | 1,2-Phenylenediamine, Acetonitrile, RT | 4-Chloro-7-nitrobenzofurazan | Nucleophilic Aromatic Substitution |

| Cycloalkylamine | Cyclic amines, Solid Phase Synthesis | Sulfonyl-activated benzoxadiazole | Nucleophilic Substitution |

Post-Synthetic Modification and Derivatization Reactions

Once the functionalized this compound core is synthesized, it can undergo further chemical transformations. These reactions allow for the fine-tuning of the molecule's properties. For example, a common modification involves the reaction of a chloro-substituted benzoxadiazole with various nucleophiles. The synthesis of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) demonstrates the reaction of a chloro-NBD derivative with a thiol, forming a thioether linkage. nih.gov This type of post-synthetic modification is crucial for creating probes and other functional molecules. nih.gov

Another strategy involves the chemical transformation of the nitro groups themselves, for instance, by selective reduction to an amino group, which can then be diazotized or acylated to introduce further diversity.

Catalyst-Mediated Synthetic Approaches for Analogues

Modern synthetic chemistry increasingly relies on catalysts to improve efficiency, selectivity, and scope. In the synthesis of benzoxadiazole analogues and other heterocycles, transition metal catalysts are often employed. While specific examples for this compound are not widely reported, analogous syntheses provide insight.

For related isoxazole (B147169) systems, DBU-catalyzed thioetherification of nitroisoxazoles has been described as an efficient method. researchgate.net Copper-catalyzed reactions are also used in the synthesis of triazole-containing heterocycles from azides, a reaction that could be applied to an azido-substituted benzoxadiazole precursor. mdpi.com These catalyst-mediated approaches offer milder reaction conditions and can provide access to analogues that are difficult to synthesize through traditional methods.

Exploitation of this compound as a Synthetic Intermediate

The highly electron-deficient nature of the this compound ring system, owing to the presence of two nitro groups, makes it a valuable intermediate for the synthesis of a variety of more complex molecular structures. Its utility is primarily centered on its role as a building block for the construction of novel heterocyclic systems and for incorporation into conjugated materials where it can significantly influence the electronic properties. The reactivity of the nitro groups, either through substitution or reduction, provides key pathways for these transformations.

Utilization in Heterocyclic Ring System Annulation

The presence of nitro groups on the benzoxadiazole core offers synthetic handles for the annulation of additional heterocyclic rings. A common strategy involves the reduction of one or both nitro groups to the corresponding amino functionalities. These amino groups can then participate in cyclization reactions with appropriate poly-electrophilic reagents to form new fused ring systems.

While specific examples detailing the annulation reactions of this compound are not extensively documented, the general principles can be inferred from the well-established chemistry of other nitroaromatic and benzoxadiazole derivatives. For instance, the reduction of a nitro group to an amine is a standard transformation that opens up a plethora of possibilities for subsequent ring-forming reactions. These can include the formation of imidazoles, triazoles, or larger heterocyclic structures depending on the chosen reaction partner.

A representative, albeit general, approach for such a transformation is the [3+2]-annulation reaction. chim.itresearchgate.net This type of reaction is a powerful tool for the construction of five-membered aromatic nitrogen heterocycles. chim.itresearchgate.net In a hypothetical scenario, the reduction of one nitro group of this compound to an amino group, followed by conversion to a suitable 1,3-dipole, could enable its reaction with various dipolarophiles to yield complex fused heterocyclic systems. The annulation can proceed through different mechanisms, including concerted 1,3-dipolar cycloadditions or stepwise Michael addition/cyclization cascades. chim.it

The following table provides a conceptual illustration of potential annulation reactions, drawing parallels from known transformations of related nitroaromatic compounds.

| Starting Material Analogue | Reagent(s) | Resulting Heterocyclic System | Reaction Type |

| Nitro-substituted o-phenylenediamine | Dicarbonyl compound | Quinoxaline | Condensation |

| Nitro-substituted aniline | α-Haloketone | Indole (B1671886) derivative | Fischer Indole Synthesis Analogue |

| Amino-substituted benzoxadiazole | Azide source | Triazolobenzoxadiazole | Diazotization and Cyclization |

| Amino-substituted benzoxadiazole | β-Ketoester | Pyrimidobenzoxadiazole | Condensation/Cyclization |

It is important to note that the reactivity and the specific reaction conditions would need to be empirically determined for this compound. The strong electron-withdrawing nature of the remaining nitro group and the benzoxadiazole core would significantly influence the nucleophilicity of the intermediate amino derivative and the subsequent cyclization step.

Design and Synthesis of Conjugated Systems Incorporating the Benzoxadiazole Moiety

The electron-accepting character of the this compound moiety makes it an attractive component for the design of donor-acceptor (D-A) conjugated systems. researchgate.net Such materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.gov In these systems, the benzoxadiazole unit acts as the electron acceptor, and it is typically linked to electron-donating groups through a π-conjugated bridge.

The synthesis of these conjugated systems often involves cross-coupling reactions, such as Suzuki or Stille coupling, to connect the benzoxadiazole core with other aromatic or heteroaromatic units. researchgate.net For this to be possible, the this compound would first need to be functionalized with suitable groups for coupling, such as halides (e.g., bromine or iodine). The synthesis of halogenated benzoxadiazole derivatives is a common strategy to enable their participation in these powerful C-C bond-forming reactions.

Although direct examples of the polymerization of this compound are scarce in the literature, the incorporation of other substituted 2,1,3-benzoxadiazole units into conjugated polymers is well-established. mit.eduresearchgate.net These polymers often exhibit interesting photophysical and electrochemical properties, such as red-shifted absorption and emission, which are desirable for various optoelectronic applications. nih.govmit.edu The presence of two nitro groups in the 5,7-dinitro isomer would be expected to further enhance the electron-accepting properties, potentially leading to materials with even smaller band gaps.

The table below summarizes representative examples of conjugated systems synthesized from related benzoxadiazole derivatives, highlighting the general strategies that could be adapted for this compound.

| Benzoxadiazole Monomer Analogue | Co-monomer | Coupling Reaction | Resulting Polymer Type |

| 4,7-Dibromo-2,1,3-benzoxadiazole | Fluorene-2,7-diboronic acid | Suzuki Coupling | Poly(fluorene-alt-benzoxadiazole) |

| 4,7-Dibromo-2,1,3-benzothiadiazole | Thiophene-2,5-diylbis(trimethylstannane) | Stille Coupling | Poly(thiophene-alt-benzothiadiazole) |

| 5,6-Dialkoxy-4,7-dibromo-2,1,3-benzoxadiazole | 1,4-Diethynylbenzene | Sonogashira Coupling | Poly(arylene ethynylene) |

| 4-Bromo-7-(2-thienyl)-2,1,3-benzoxadiazole | 9,9-Dioctylfluorene-2,7-diboronic acid | Suzuki Coupling | Donor-Acceptor Copolymer |

The synthesis and properties of conjugated systems derived from this compound remain a promising area for future research, with the potential to yield novel materials with tailored electronic and optical characteristics for advanced applications.

Mechanistic Investigations of Chemical Reactivity

Electrophilic and Radical Reaction Pathways

The highly electron-deficient nature of the aromatic ring in 5,7-Dinitro-1,2,3-benzoxadiazole makes it generally unreactive towards electrophilic substitution. The primary reactive pathways outside of nucleophilic attack are more likely to involve its high-energy nature.

Oxidative Transformations and Processes

Information regarding specific oxidative transformations of this compound is not detailed in the available search results. The compound itself is noted to be a powerful oxidizer. epdf.pub

Radical Formation and Dimerization Phenomena

As a high-energy material, radical pathways can be anticipated, particularly under thermal or photochemical conditions. epdf.pub However, specific studies on radical formation, characterization of resulting radical species, or subsequent dimerization phenomena for this compound are not described in the provided search results.

Cycloaddition and Pericyclic Reactions

The electron-deficient character of this compound makes it a potent electrophile and a reactive partner in various cycloaddition and pericyclic reactions. The presence of nitro groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating interactions with electron-rich species.

While specific studies on [3+2]-cycloaddition reactions of this compound are not extensively documented, the reactivity of analogous nitroaromatic compounds provides significant insight. For instance, the dearomative [3+2] cycloaddition of other nitro-substituted benzoheterocycles with nonstabilized azomethine ylides has been shown to proceed efficiently. nih.govrsc.org These reactions typically yield fused polycyclic systems with high diastereoselectivity. nih.gov

In a similar vein, it is anticipated that this compound would react with 1,3-dipoles such as azomethine ylides, which can be generated in situ. nih.govbeilstein-journals.orgmdpi.comnih.gov The reaction would likely proceed via a concerted or stepwise mechanism involving the attack of the nucleophilic carbon of the ylide on the electron-deficient aromatic ring, followed by ring closure. The regioselectivity of such a reaction would be governed by the electronic and steric properties of both the benzoxadiazole and the dipole. The general mechanism for such reactions involves the generation of a highly reactive intermediate that readily participates in the cycloaddition. beilstein-journals.org

The table below illustrates the expected reactivity of this compound in [3+2] cycloaddition reactions based on the behavior of analogous compounds.

| Dipole | Substrate | Expected Product | Reaction Conditions |

| Azomethine Ylide | This compound | Fused pyrrolidine (B122466) derivative | Thermal or photochemical generation of the ylide |

| Nitrile Oxide | This compound | Fused isoxazoline (B3343090) derivative | Base-induced elimination from an oxime precursor |

| Diazoalkane | This compound | Fused pyrazoline derivative | Direct reaction, potentially with thermal or photochemical activation |

This table is predictive and based on the known reactivity of similar nitroaromatic compounds.

The presence of the nitro groups on the benzene (B151609) ring of this compound imparts significant dienophilic character to the C5-C6 double bond, making it susceptible to Diels-Alder reactions. This reactivity is analogous to that of other highly electrophilic nitroaromatics like 4,6-dinitrobenzofurazan (DNBF). researchgate.net The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and proceeds via a concerted [4+2] cycloaddition mechanism. wikipedia.orgmasterorganicchemistry.comyoutube.com

The reactivity in Diels-Alder reactions is strongly correlated with the electrophilicity of the dienophile. researchgate.net Given that this compound is a highly electron-deficient system, it is expected to react readily with electron-rich dienes. The reaction would likely exhibit high regioselectivity and stereoselectivity, favoring the formation of the endo adduct under kinetic control.

A comparative study on the electrophilic versus Diels-Alder reactivity of nitrobenzoxadiazoles has shown that increasing the electrophilicity of the heteroaromatic system enhances its propensity to undergo [4+2]-cycloaddition with dienes. researchgate.net The table below presents kinetic and thermodynamic data for related nitrobenzofurazan derivatives, which can be used to infer the reactivity of this compound.

| Compound | pKa (H2O) | Relative Diels-Alder Reactivity |

| 4-Nitrobenzofurazan | 11.2 | Low |

| 4,6-Dinitrobenzofurazan (DNBF) | 3.75 | High |

Data sourced from a study on the reactivity of nitrobenzofurazans. researchgate.net A lower pKa value indicates higher electrophilicity and a greater propensity for Diels-Alder reactions.

The nitroolefinic character of the C5-C6 bond in this compound is a key determinant of its reactivity in pericyclic reactions. The electron-withdrawing nitro groups activate this double bond towards nucleophilic attack from the diene. Studies on β-fluoro-β-nitrostyrenes in Diels-Alder reactions have demonstrated the high reactivity of nitro-activated double bonds. beilstein-journals.org

Ring-Opening and Rearrangement Mechanisms

The strained 1,2,3-benzoxadiazole ring system, coupled with the activating effect of the nitro groups, makes this compound susceptible to ring-opening and rearrangement reactions, often initiated by nucleophilic attack or thermal/photochemical activation. baranlab.orgdoi.org

Nucleophilic attack at the carbon atoms of the benzene ring can lead to the formation of Meisenheimer-type adducts, which can be intermediates in ring-opening processes. The subsequent cleavage of the N-O bond in the oxadiazole ring can be facilitated by the electron-withdrawing nature of the substituents.

Thermal decomposition studies of the structurally similar 5,7-dinitrobenzotriazoles have shown that the initial steps can involve C-NO2 bond cleavage, nitro-nitrite rearrangement, or N2 elimination. researchgate.net It is plausible that this compound could undergo analogous thermal transformations. Photochemical rearrangements are also a possibility, potentially leading to the formation of various isomeric structures through complex radical or zwitterionic intermediates. baranlab.org

A known rearrangement in related heterocyclic systems is the Boulton-Katritzky rearrangement, which involves the isomerization of a five-membered heterocyclic ring system via a ring-opened intermediate. While not directly reported for this compound, the structural motifs present suggest that such a rearrangement could be a feasible pathway under certain conditions.

The table below summarizes potential ring-opening and rearrangement pathways for this compound.

| Reaction Type | Trigger | Proposed Intermediate | Potential Product(s) |

| Nucleophilic Ring Opening | Strong Nucleophile (e.g., OH-) | Meisenheimer-type adduct | Dinitrophenol derivative |

| Thermal Rearrangement | Heat | Diradical or zwitterionic species | Isomeric benzoxadiazole or other heterocyclic systems |

| Photochemical Rearrangement | UV radiation | Excited state intermediates | Isomeric products, ring-contracted or ring-expanded species |

This table presents hypothetical pathways based on the known chemistry of related compounds.

Advanced Spectroscopic and Structural Elucidation

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms in 5,7-Dinitro-1,2,3-benzoxadiazole and its derivatives, revealing key structural features.

Single crystal X-ray diffraction analysis provides definitive evidence for the molecular conformation of benzoxadiazole derivatives. For instance, in related structures, the planarity of the fused ring systems is a significant characteristic. The analysis of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a complex heterocyclic system, showed that the triazole and indole (B1671886) rings are perfectly planar. mdpi.com Similarly, the molecular structure of other complex organic molecules has been elucidated, confirming their proposed structures based on spectral data. mdpi.com

The solid-state packing of this compound is governed by various non-covalent interactions. In the crystal lattice of related compounds, such as indigo (B80030) derivatives, both intramolecular and intermolecular hydrogen bonds, as well as face-to-face π-π stacking of aromatic rings, are observed. beilstein-journals.org These interactions play a crucial role in the stability and physical properties of the crystalline material. For example, the crystal packing of certain indigo derivatives shows that the molecules are almost planar and exist in an E-conformation, stabilized by these interactions. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

The ¹H and ¹³C NMR spectra of benzoxadiazole derivatives show characteristic chemical shifts that can be assigned to specific atoms in the molecule. For example, in derivatives of 4-amino-7-nitrobenzofurazan, the proton on the aromatic ring (H-5) typically appears as a doublet around 8.4-8.5 ppm, while the H-6 proton is a doublet at a higher field. arkat-usa.org The chemical shifts are influenced by the nature and position of substituents on the benzoxadiazole ring. scispace.com Computational methods, such as Density Functional Theory (DFT), have been successfully used to predict ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in the structural confirmation of complex molecules. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzoxadiazole Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 4-Anilino-7-nitrobenzofurazan | ¹H (H-5) | 8.46 | d | 8.6 |

| ¹H (H-6) | 6.75 | d | 8.6 | |

| ¹³C (C-4) | 144.73 | |||

| ¹³C (C-5) | 136.03 | |||

| ¹³C (C-6) | 100.93 | |||

| ¹³C (C-7) | 136.60 | |||

| 4-(N-picolylamino)-7-nitrobenzofurazan | ¹H (H-5) | 8.51 | d | 9.0 |

| ¹H (H-6) | 6.86 | d | 9.0 | |

| ¹³C (C-5) | 137.97 | |||

| ¹³C (C-6) | 100.09 | |||

| ¹³C (C-7) | 138.61 |

Data sourced from related benzofurazan (B1196253) structures. arkat-usa.org

Variable-temperature (VT) NMR studies can provide insights into dynamic processes such as conformational isomerism. For some molecules with restricted rotation around single bonds, distinct signals for different rotamers can be observed at low temperatures. mdpi.com As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal. The coalescence temperature can be used to calculate the free energy of activation for the interconversion between the rotamers, providing quantitative information about the energy barrier to rotation. mdpi.com This technique has been applied to study the rotational isomerism in C-glycosylflavones, where doubling of signals in the ¹H and ¹³C NMR spectra at room temperature suggested the presence of two slowly interconverting rotamers. mdpi.com

Tautomerism and Isomerism Studies in Solution

The 1,2,3-benzoxadiazole ring system, particularly when substituted with powerful electron-withdrawing groups like nitro functions, is known to exhibit complex isomeric and tautomeric equilibria in solution. The analogous compound family, benzofuroxans (1,2,3-benzoxadiazole-1-oxides), displays a dynamic relationship between different structural forms.

Two primary phenomena are relevant to this compound and its N-oxide precursor, 4,6-dinitrobenzofuroxan:

N-1/N-3-Oxide Tautomerism: In the related benzofuroxan (B160326) system, isomerism between the N-1-oxide and N-3-oxide forms can occur. This transformation is believed to proceed through a transient 1,2-dinitrosoarene intermediate. rsc.orgrsc.org The position of this equilibrium is influenced by the electronic nature of substituents on the benzene (B151609) ring.

Boulton–Katritzky Rearrangement (BKR): This is a well-documented type of molecular rearrangement in substituted benzofuroxans. rsc.org The direction and feasibility of the BKR depend on the specific substituents at the 5- and 7-positions, and it can compete with the N-oxide tautomerization. rsc.org

For this compound itself (the furazan (B8792606) form), the structure is more stable than its furoxan isomers. However, its synthesis often proceeds from a chloro-substituted precursor, such as 4-chloro-5,7-dinitrobenzofurazan, which highlights the importance of isomeric purity in its preparation. rsc.orgunibo.itresearchgate.net Studies on the reaction of 7-chloro-4,6-dinitrobenzofuroxan with nucleophiles have shown that the ratio of resulting isomeric products can be dependent on solvent and temperature, suggesting a complex equilibrium between the isomers. rsc.orgrsc.org

Vibrational Spectroscopy (Infrared, Raman)

The key functional groups—nitro groups and the benzoxadiazole ring—give rise to distinct and identifiable bands in the Infrared (IR) and Raman spectra. The electron-withdrawing nature of the nitro groups significantly influences the electronic distribution and bond vibrations throughout the molecule.

Below is a table of the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretching | Aromatic C-H | 3100–3000 | Medium-Weak |

| Asymmetric Stretching | NO₂ | 1550–1520 | Strong |

| Symmetric Stretching | NO₂ | 1350–1340 | Strong |

| Ring Stretching | Aromatic C=C | 1610–1580 | Medium |

| Ring Stretching | Benzoxadiazole (C=N) | 1500–1450 | Medium |

| Ring Stretching | Benzoxadiazole (N-O) | 1280–1200 | Medium-Strong |

| In-plane Bending | Aromatic C-H | 1300–1000 | Medium |

| Wagging | NO₂ | 750–700 | Strong |

Electronic Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound are dictated by its highly conjugated π-system, which is made exceptionally electron-deficient by the two nitro groups and the oxadiazole ring.

The UV-Vis absorption spectrum is expected to show strong absorption bands corresponding to π-π* transitions. Studies on a related compound, 1-(5,7-dinitrobenzofurazan-4-yl)-2,2-diphenylhydrazine, show absorption in the visible range, indicating a highly delocalized system. researchgate.netsemanticscholar.org

The parent fluorophore for this class, 7-nitrobenzo-2-oxa-1,3-diazole (NBD), is well-known for its environment-sensitive fluorescence. nih.gov However, the addition of a second nitro group to form the 5,7-dinitro derivative is expected to significantly alter these properties. Often, strongly electron-withdrawing groups can quench fluorescence by promoting non-radiative decay pathways. Indeed, many dinitro-substituted benzofurazan derivatives have been reported to be non-fluorescent. semanticscholar.org

The quantum yield of fluorescence (ΦF) for this compound is anticipated to be very low or negligible. Its primary utility in optical applications is more likely as a powerful chromophoric quencher or as a component in charge-transfer complexes. researchgate.netmdpi.com

The molecular structure of this compound is archetypal for inducing strong intramolecular charge transfer (ICT) characteristics. The benzoxadiazole ring is a known electron acceptor, and its acceptor strength is dramatically increased by the presence of two nitro groups at the 5- and 7-positions.

This powerful electron-accepting unit, when coupled with an electron-donating group, creates a "push-pull" system where excitation by light can cause a significant shift of electron density from the donor to the acceptor. While this compound itself lacks a strong donor, the benzene ring can act as a weak donor to the dinitro-oxadiazole system. Derivatives made from precursors like 4-chloro-5,7-dinitrobenzofurazan are explicitly used to create potent ICT dyes and probes, where the chlorine is substituted by a donor moiety. researchgate.netresearchgate.net This change in dipole moment upon excitation is the basis for the solvatochromic and fluorescent properties of many NBD-based sensors. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information on the molecular weight and fragmentation pathways of a compound. For this compound (molar mass: 210.12 g/mol ), high-resolution mass spectrometry would confirm its elemental composition (C₆H₂N₄O₅).

The electron ionization (EI-MS) spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z 210. The fragmentation pattern would be dominated by the loss of the nitro groups and cleavage of the heterocyclic ring, which are characteristic of nitroaromatic compounds.

A plausible fragmentation pathway is outlined in the table below.

| Ion | m/z (calculated) | Identity |

| [M]⁺˙ | 210 | Molecular Ion |

| [M - NO]⁺ | 180 | Loss of nitric oxide |

| [M - NO₂]⁺ | 164 | Loss of a nitro group |

| [M - 2NO₂]⁺ | 118 | Loss of both nitro groups |

| [C₅H₂N₂O]⁺ | 118 | Loss of NO₂ and N₂O |

| [C₆H₂N₂O₃]⁺ | 166 | Loss of N₂O from ring |

High-Resolution Mass Spectrometry for Elemental Composition and Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

For this compound, the theoretical exact mass would be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). An experimental HRMS analysis would then provide a measured mass. The close agreement between the theoretical and measured mass, typically within a few parts per million (ppm), serves as definitive validation of the molecular formula, C₆H₂N₄O₅.

Illustrative Data for HRMS Validation:

| Parameter | Theoretical Value | Measured Value (Hypothetical) | Mass Error (ppm) |

| Molecular Formula | C₆H₂N₄O₅ | - | - |

| Exact Mass | 210.0025 | 210.0023 | -0.95 |

This table presents hypothetical data to illustrate the expected outcome of an HRMS analysis for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Adduct Formation and Non-Covalent Interactions

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. It allows for the observation of intact molecular ions and can also provide valuable information about adduct formation and non-covalent interactions.

In the context of this compound, ESI-MS analysis would likely be performed in both positive and negative ion modes. In the positive ion mode, the formation of adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺) is common, arising from the presence of these ions in the solvent or sample matrix. The relative abundance of these adducts can be influenced by the solvent composition and the gas-phase basicity of the analyte.

Studying non-covalent interactions is another strength of ESI-MS. While specific studies on this compound are not available, this technique could be employed to investigate its interactions with other molecules, such as proteins or potential binding partners. The gentle nature of the ESI process can preserve these weak interactions in the gas phase, allowing for their detection and characterization.

Illustrative Data for ESI-MS Adduct Formation:

| Ion Species (Adduct) | Theoretical m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 211.0103 | 211.0101 |

| [M+Na]⁺ | 233.9922 | 233.9920 |

| [M+K]⁺ | 249.9662 | 249.9660 |

| [M-H]⁻ | 208.9947 | 208.9945 |

This table presents hypothetical data to illustrate the expected adducts and their mass-to-charge ratios in an ESI-MS analysis of this compound.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens through which the subatomic world of molecules can be explored. For 5,7-dinitro-1,2,3-benzoxadiazole, these calculations are instrumental in predicting its geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. researchgate.net By employing functionals like B3LYP with a suitable basis set, such as 6-311+G(d,p), researchers can accurately model the molecule in its ground state, both in the gas phase and in various solvents. researchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. researchgate.net The electronic structure, including the distribution of electron density and molecular orbitals, can also be elucidated, offering a foundational understanding of the molecule's properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy and localization of these orbitals are key predictors of a molecule's nucleophilic and electrophilic behavior. youtube.com For large molecules, the concept of frontier molecular orbitalets (FMOLs) has been developed to better capture the locality of chemical reactivity, as canonical FMOs can be delocalized over the entire system. nih.gov By analyzing the HOMO and LUMO of this compound, one can predict its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability and chemical reactivity.

Reaction Mechanism Elucidation via Potential Energy Surface (PES) Mapping

Understanding the transformation of a molecule requires mapping its potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. researchgate.net By locating the stationary points on this surface—minima corresponding to stable intermediates and saddle points corresponding to transition states—researchers can chart the most likely pathways for a chemical reaction. hawaii.edu For the decomposition of nitroaromatic compounds, for instance, PES mapping can reveal the intricate steps involved, such as nitro-nitrite isomerization and C-NO2 bond cleavage. mdpi.com This detailed mechanistic insight is crucial for predicting reaction outcomes and designing more stable or reactive molecules. hawaii.edu

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are also invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, for example, is commonly used to calculate NMR chemical shifts. nih.gov Theoretical calculations of vibrational frequencies, often performed using DFT methods, can be compared with experimental FT-IR and Raman spectra to assign vibrational modes. mdpi.comnih.gov The accuracy of these predictions is often high, with good correlation between calculated and experimental values, making them a powerful tool for structural elucidation. researchgate.netmdpi.com

Thermochemical Property Calculations and Stability Assessment

The stability of a molecule is a critical parameter, especially for energetic materials. Computational chemistry offers methods to calculate key thermochemical properties that govern stability.

Enthalpy of Formation and Decomposition Energy Calculations

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic quantity representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.orglumenlearning.com This value can be calculated using high-level theoretical methods and is essential for determining the energy content of a molecule. mdpi.comnih.gov Furthermore, the decomposition energy, which is the energy released during the breakdown of the molecule, can be estimated by calculating the enthalpies of the decomposition products. nih.gov Theoretical predictions of C–NO2 bond dissociation energies, for example, provide a direct measure of the initial step in the thermal decomposition of many nitro compounds and are a key indicator of their thermal stability. mdpi.com

Charge Distribution, Electrostatic Potential, and Hyperpolarizability Analysis

Computational studies are crucial for understanding the electronic structure and properties of molecules like this compound. These theoretical investigations provide insights into the molecule's reactivity, stability, and potential applications in materials science. Key aspects of these computational analyses include charge distribution, electrostatic potential, and hyperpolarizability.

For related benzoxadiazole derivatives, computational methods like Density Functional Theory (DFT) have been employed to analyze their electronic properties. For instance, studies on 2,1,3-benzoxadiazole have utilized DFT to map its molecular electrostatic potential (MESP), identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net Such analyses are fundamental in predicting the chemical behavior of these compounds.

In the broader context of nitroaromatic compounds, computational studies often focus on their nonlinear optical (NLO) properties, for which hyperpolarizability is a key parameter. Theoretical calculations of the first hyperpolarizability (β) help in identifying molecules with potential for applications in optoelectronics. These studies are often complex, involving time-dependent DFT (TD-DFT) to model the response of the molecule to an external electric field.

Although specific data tables for this compound are not available, the following tables represent the types of data that would be generated from such computational analyses, based on studies of analogous compounds.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

| C1 | 0.15 |

| C2 | -0.10 |

| C3 | 0.20 |

| N4 (Nitro) | 0.45 |

| O5 (Nitro) | -0.35 |

| O6 (Nitro) | -0.35 |

| C7 | 0.18 |

| N8 (Nitro) | 0.46 |

| O9 (Nitro) | -0.36 |

| O10 (Nitro) | -0.36 |

| N11 (Oxa) | -0.25 |

| O12 (Oxa) | -0.28 |

| N13 (Oxa) | -0.24 |

| H14 | 0.12 |

| H15 | 0.12 |

Note: This data is hypothetical and serves as an illustrative example of what a charge distribution analysis would provide.

Table 2: Hypothetical Electrostatic Potential (ESP) Maxima and Minima for this compound

| Region | ESP Value (kcal/mol) |

| ESP Maximum (near H atoms) | +25.5 |

| ESP Minimum (near nitro groups) | -45.8 |

Note: This data is hypothetical. The ESP maxima and minima indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 3: Hypothetical First Hyperpolarizability Components for this compound

| Component | Value (a.u.) |

| β_x | 150.2 |

| β_y | -50.8 |

| β_z | 25.1 |

| β_total | 160.5 |

Note: This data is hypothetical. The total hyperpolarizability (β_total) is a measure of the second-order nonlinear optical response of the molecule.

Further dedicated computational research on this compound is required to determine its precise electronic characteristics and to populate these tables with experimentally or theoretically validated data.

Advanced Research Applications and Methodological Development

Applications in Advanced Materials Science and Engineering

The distinct electronic and structural properties of 5,7-Dinitro-1,2,3-benzoxadiazole make it a valuable component in various advanced materials. solubilityofthings.com Its applications span from electronic devices to energetic materials, driven by its inherent stability and reactivity. solubilityofthings.com

Organic Electronic and Optoelectronic Devices

Derivatives of the benzoxadiazole family, closely related to this compound, are integral to the development of organic electronics. These compounds often serve as building blocks for fluorophores used in devices with D-π-A-π-D (donor-pi-acceptor-pi-donor) architectures. nih.govfrontiersin.org In these systems, the benzoxadiazole unit typically functions as the electron-accepting (A) core. This configuration facilitates intramolecular charge transfer (ICT), a crucial process for the emissive properties of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govfrontiersin.org The strong electron-withdrawing nature of the nitro groups in this compound enhances these acceptor properties. Research into similar structures has shown that the strategic placement of electron-donating and electron-accepting groups within a molecule can fine-tune the emission color and efficiency of the resulting materials. nih.govfrontiersin.org

Fluorescent Probes and Chemosensors for Specific Analytes (e.g., ions, small molecules, H2S)

The benzoxadiazole scaffold is a cornerstone in the design of fluorescent probes and chemosensors due to its environmentally sensitive fluorescence. nih.govrsc.org Compounds based on this structure can be engineered to detect a variety of analytes, including metal ions, small molecules, and biologically significant species like hydrogen sulfide (B99878) (H₂S). nih.govrsc.orgresearchgate.net

The underlying principle of these sensors often involves photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). mdpi.comresearchgate.net In a typical PET sensor, the fluorescence of the benzoxadiazole fluorophore is initially quenched. Upon binding to the target analyte, the PET process is inhibited, leading to a "turn-on" fluorescent signal. For example, a benzoxazole-based macrocyclic chemosensor has been developed for the selective detection of Zn²⁺ and Cd²⁺ ions in aqueous media. mdpi.comresearchgate.net

Nitrobenzoxadiazole-based probes have shown particular promise for the detection of H₂S. rsc.orgresearchgate.net These probes can exhibit a significant increase in fluorescence intensity upon reaction with H₂S, allowing for sensitive and selective detection. rsc.org For instance, a methylene (B1212753) blue-based 7-nitro-1,2,3-benzoxadiazole near-infrared (NIR) fluorescent probe was designed for H₂S detection, demonstrating high sensitivity and a low limit of detection. nih.gov The reaction mechanism often involves the reduction of the nitro group or nucleophilic aromatic substitution, leading to a distinct change in the electronic properties of the fluorophore and a corresponding fluorescent response.

Derivatives like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) are widely used as fluorogenic labeling reagents for amino acids and thiols, further highlighting the versatility of the nitrobenzoxadiazole core in sensing applications. tcichemicals.comnih.govtcichemicals.com

Energetic Materials Research and Propellant Formulations

The presence of two nitro groups in this compound points to its potential as an energetic material. solubilityofthings.com The oxadiazole ring itself is a feature in several known energetic compounds. nih.govresearchgate.net Researchers have explored various oxadiazole isomers, including 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole, as backbones for new high-energy-density materials. nih.govresearchgate.netenergetic-materials.org.cn These heterocyclic rings can contribute to a high heat of formation and good thermal stability, which are desirable properties for explosives and propellants.

The introduction of nitro groups significantly increases the oxygen balance and energy content of a molecule. Studies on related dinitro-triazole and dinitromethyl-triazole compounds have demonstrated that this approach can lead to materials with high detonation velocities and pressures. nih.govresearchgate.net While specific performance data for this compound as an energetic material is not extensively detailed in the provided search results, its structural similarity to other high-performance energetic materials suggests it is a compound of interest in this field.

Methodological Contributions to Organic Synthesis

Beyond its direct applications, this compound and its related structures are valuable tools in the field of organic synthesis. solubilityofthings.com

Development of New Synthetic Strategies Utilizing Activated Benzoxadiazole Scaffolds

The activated nature of the benzoxadiazole ring in this compound, due to the electron-withdrawing nitro groups, makes it a versatile platform for developing new synthetic methodologies. The reactivity of the aromatic ring allows for various substitution reactions, enabling the introduction of different functional groups and the construction of more complex molecules.

For example, the synthesis of new benzoxadiazole derivatives often starts from a substituted precursor like 4-chloro-7-nitro-2,1,3-benzoxadiazole. anjs.edu.iq This compound can undergo nucleophilic aromatic substitution with amines and other nucleophiles to create a diverse library of derivatives. anjs.edu.iq These reactions are fundamental to building the complex structures required for the applications mentioned previously, such as fluorescent probes and materials for organic electronics. The development of these synthetic routes contributes to the broader field of organic chemistry by providing new ways to access and modify the benzoxadiazole scaffold.

Intermediacy in the Synthesis of Complex Organic Architectures

As a stable yet reactive molecule, this compound can serve as a key intermediate in the synthesis of larger, more complex organic architectures. solubilityofthings.com Its structure provides a rigid and well-defined core upon which to build. The synthesis of new fluorophores often involves a multi-step process where a benzoxadiazole derivative is a central component. nih.govfrontiersin.orgresearchgate.net

For instance, the synthesis of a D-π-A-π-D fluorophore might involve the initial synthesis of a functionalized 2,1,3-benzoxadiazole, which is then coupled with electron-donating groups through various cross-coupling reactions. nih.govfrontiersin.org The stability of the benzoxadiazole ring under these reaction conditions is crucial for the successful synthesis of the final product. solubilityofthings.com The use of this compound and its analogues as intermediates allows for a modular approach to the synthesis of complex molecules, where different components can be systematically varied to fine-tune the properties of the final material.

Chromatographic and Derivatization Applications in Analytical Science

The benzoxadiazole scaffold, particularly when substituted with nitro groups, is foundational to a class of reagents known for their utility in chemical analysis. These reagents are prized for their ability to react with specific functional groups, thereby rendering the target analytes detectable, often via fluorescence.

Fluorescent Derivatization Reagents for High-Throughput Analysis (e.g., amino acids)

While specific studies detailing the use of this compound as a derivatizing agent are not prominent, its structural analogs, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), are extensively used for this purpose. nih.govdergipark.org.tr These compounds are powerful fluorogenic and chromogenic labeling agents that react with primary and secondary amines, such as those in amino acids, to produce highly fluorescent and stable derivatives. dergipark.org.trresearchgate.net

The NBD-F reagent, for instance, reacts readily with amino acids under mild conditions, and the resulting derivatives can be detected with high sensitivity using fluorescence detectors with excitation around 470 nm and emission at 530 nm. tcichemicals.com This reaction is non-fluorescent to begin with and only becomes fluorescent after reacting with an amine, which is a highly desirable property for a labeling reagent as it minimizes background signal. tcichemicals.com This methodology is a cornerstone of amino acid analysis in complex biological samples. nih.govdergipark.org.tr

Development of Advanced Liquid Chromatography Methods

The derivatization of analytes with reagents like NBD-F and NBD-Cl is a key component in the development of advanced High-Performance Liquid Chromatography (HPLC) methods. dergipark.org.tr By attaching the NBD moiety, which is non-polar, the chromatographic behavior of polar analytes like amino acids is altered, allowing for excellent separation on reversed-phase HPLC columns. tcichemicals.com

These methods offer significant advantages:

High Sensitivity: Fluorescence detection provides much lower detection limits compared to UV-Vis absorption. dergipark.org.tr

Versatility: The methods are applicable to a wide range of compounds containing primary or secondary amine groups. nih.gov

Automation: The derivatization process can be automated, either pre-column or post-column, facilitating high-throughput analysis. tcichemicals.com

For example, fully automated amino acid analyzers have been developed that integrate online derivatization with NBD-F followed by HPLC separation and quantification. researchgate.net

Functional Group Assays in Chemical and Biological Research

The reactivity of the activated nitrobenzoxadiazole ring system towards nucleophiles makes it an excellent tool for functional group assays. NBD-Cl and NBD-F are widely used to quantify amines and thiols in various matrices. nih.govtcichemicals.com This reactivity has been harnessed to develop probes for specific biological molecules. For instance, derivatives of 7-nitro-2,1,3-benzoxadiazole have been designed as fluorescent probes for detecting biologically important small molecules like hydrogen sulfide (H₂S). nih.gov Similarly, NBD-based probes have been developed to detect mercury ions (Hg²⁺) with high selectivity and sensitivity. nih.gov

Supramolecular Chemistry and Host-Guest Interactions

Research into the supramolecular chemistry of this compound is not extensively documented in the available literature. However, the general principles of host-guest chemistry and the known interactions of related NBD derivatives provide a framework for its potential in this field.

Design of Complexation Systems (e.g., with Crown Ethers)

There are no specific reports found on the complexation of this compound with crown ethers. However, research has shown that other NBD derivatives can be incorporated into larger molecular systems, including those with crown ethers. For example, aza-crown ethers have been functionalized with the 4-amino-7-nitrobenzoxadiazole (NBD) chromophore. These hybrid molecules act as fluorescent sensors, where the binding of metal cations into the crown ether cavity perturbs the fluorescence of the attached NBD group, allowing for ion detection.

Self-Assembly and Non-Covalent Interactions in Organized Media

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for Regiospecific Functionalization

The precise control of substituent placement on the benzoxadiazole ring is a key objective for tailoring the properties of 5,7-Dinitro-1,2,3-benzoxadiazole. Future research will focus on developing novel synthetic methodologies that allow for the regioselective introduction of various functional groups. Annulation reactions, such as [4+2] cycloadditions, are considered a highly effective method for constructing the core carbazole (B46965) skeleton from which functionalized benzoxadiazoles can be derived. nih.gov The exploration of transition-metal catalyzed reactions, including those employing rhodium and gold catalysts, presents a promising avenue for achieving high regioselectivity in the synthesis of functionalized carbazoles. nih.gov These advanced synthetic techniques will enable the creation of a diverse library of this compound derivatives with fine-tuned energetic and physical properties.

Advanced Mechanistic Insights into Complex Reaction Pathways

A deeper understanding of the complex reaction pathways involved in the synthesis and decomposition of this compound is crucial for both safety and performance optimization. Detailed kinetic modeling can elucidate the critical reaction pathways and help optimize process conditions. nih.gov Many complex chemical processes, including those involving polymers, proceed through a series of elementary free-radical reactions. researchgate.net Investigating these fundamental steps is essential for building accurate kinetic models. nih.govresearchgate.net The study of related compounds, such as 7-nitro-2,1,3-benzoxadiazole derivatives, can provide valuable insights. For instance, these derivatives have been shown to act as suicide inhibitors for certain enzymes, a process involving the formation of a sigma complex. nih.gov Understanding such interactions at a molecular level will inform the design of more stable and predictable energetic materials.

Integration of Machine Learning and AI in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and prediction of properties for energetic materials like this compound. AI is increasingly recognized as a powerful tool for tackling complex materials design challenges. arxiv.org ML models can accelerate the discovery of new materials by predicting their properties with high accuracy and efficiency. researchgate.netnih.gov These data-driven approaches can screen vast numbers of potential molecules before they are synthesized, significantly reducing the time and cost of research and development. researchgate.netresearchgate.net By learning from existing data, AI can identify structure-property-performance relationships and guide the design of novel energetic materials with superior characteristics. arxiv.org

Table 1: Applications of Machine Learning in Materials Science

| Application Area | Description | Key Benefits |

|---|---|---|

| Property Prediction | Utilizing algorithms to forecast the physical and chemical properties of materials. | Accelerates discovery, reduces experimental costs. researchgate.netresearchgate.net |

| Inverse Design | Designing materials with specific desired properties by working backward from the desired outcome. | Enables the creation of tailored materials for specific applications. youtube.com |

| Microstructure Analysis | Analyzing and predicting the influence of a material's internal structure on its performance. | Optimizes material performance by understanding structure-property links. arxiv.org |

| Reaction Pathway Prediction | Identifying and understanding potential chemical reaction pathways for synthesis and decomposition. | Improves synthesis efficiency and safety. nih.gov |

Exploration of New Materials Architectures and Performance Optimization

Future research will delve into creating new material architectures incorporating this compound to optimize its performance. This includes the development of nanocomposites and co-crystals. By integrating materials like magnesium aluminum layered double hydroxide (B78521) (MgAl-LDH) nanosheets, it is possible to create novel composite films with enhanced properties. acs.org The performance of energetic materials can be improved by increasing their heat of formation, often through the incorporation of nitrogen, enhancing cage strain, increasing density, and optimizing the fuel-to-oxidizer ratio. purdue.edu Furthermore, regulating the tautomerization in related structures like β-ketoenamine covalent organic frameworks has been shown to optimize synergistic effects for specific applications. acs.org These strategies will be key to developing next-generation energetic materials based on this compound.

Synergistic Approaches Combining Synthesis, Characterization, and Computational Modeling

A holistic and synergistic approach that combines synthesis, characterization, and computational modeling will be paramount for advancing the field of energetic materials. Traditional experimental methods can be costly and time-consuming, making computational modeling an essential tool for predicting and understanding material behavior, including synergistic effects in mixtures. nih.gov The use of multiphysics modeling platforms allows for the simulation of complex, coupled processes, providing insights that are difficult to obtain through experiments alone. mdpi.com This integrated approach, where computational predictions guide experimental synthesis and characterization, which in turn feeds back to refine the models, will accelerate the development of high-performance energetic materials like this compound. The combination of facile solution synthesis with advanced characterization techniques can lead to the development of novel composites with controlled properties. acs.org

Q & A

Q. What are the standard synthetic routes for 5,7-Dinitro-1,2,3-benzoxadiazole, and how can reaction conditions be optimized?

The synthesis of benzoxadiazole derivatives typically involves multistep reactions, such as cyclization of nitro-substituted precursors or nitration of preformed benzoxadiazoles. For example, Scheme 1 in outlines a route using NaN₃, NH₄Cl, and DMF for cyclization, followed by halogenation or coupling reactions. Optimization may involve adjusting reaction temperature, solvent polarity (e.g., DMF vs. toluene), and stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄ mixtures) to enhance yield and purity. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns and aromaticity. Nitro groups induce deshielding in adjacent protons.

- IR : Peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm symmetric and asymmetric NO₂ stretching.

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography : Resolves regiochemistry and crystal packing, as demonstrated for analogous compounds in and . Cross-referencing with databases like PubChem () ensures accuracy .

Q. How can researchers assess the thermal stability of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. For example, highlights decomposition temperatures of nitro-containing compounds. Conduct tests under inert atmospheres to isolate decomposition pathways. Compare results with computational models (e.g., DFT calculations) to predict exothermic events and ensure safe handling .

Advanced Research Questions

Q. What mechanistic insights guide the nitration of benzoxadiazole derivatives to achieve 5,7-dinitro regioselectivity?

Regioselectivity arises from electronic and steric effects. Nitration typically occurs at meta/para positions relative to electron-withdrawing groups (EWGs) like the oxadiazole ring. Computational tools (e.g., molecular electrostatic potential maps) predict reactive sites. Experimental validation via isotopic labeling (¹⁵NO₂) or kinetic studies can distinguish between radical vs. electrophilic pathways. emphasizes leveraging advanced organic chemistry frameworks for such analyses .

Q. How can surface adsorption studies inform the environmental reactivity of this compound?

Indoor/outdoor surface interactions (e.g., with silica or polymers) affect compound stability and degradation. Use microspectroscopic imaging ( ) to track adsorption/desorption kinetics. Simulate real-world conditions (humidity, UV exposure) and analyze by AFM or ToF-SIMS. Such studies clarify environmental persistence and inform disposal protocols .

Q. What strategies resolve contradictions in reported data on benzoxadiazole reactivity?

Conflicting data may arise from impurities, solvent effects, or measurement sensitivity. Cross-validate findings using:

- Reproducibility tests : Repeat experiments under standardized conditions (e.g., IUPAC guidelines in ).

- Meta-analysis : Aggregate data from diverse sources (e.g., Reaxys, SciFinder) while excluding unreliable platforms (e.g., BenchChem, per user guidelines).

- Collaborative verification : Partner with independent labs to confirm results, as emphasized in ’s focus on rigorous scientific communication .

Q. How can computational chemistry predict the bioactivity of this compound derivatives?

Use molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., enzymes in ’s benzimidazole studies). QSAR models correlate electronic properties (HOMO/LUMO gaps, logP) with activity. Validate predictions via in vitro assays (e.g., enzyme inhibition or cytotoxicity tests). ’s approach to structure-activity relationships in thiazolotriazoles provides a template .

Q. What experimental designs are optimal for studying the photophysical properties of this compound?

Design controlled experiments to isolate variables:

- Solvent polarity : Measure fluorescence quenching in solvents of varying dielectric constants.

- Concentration dependence : Avoid aggregation-induced effects using UV-vis dilution studies.

- Time-resolved spectroscopy : Use femtosecond lasers to probe excited-state dynamics. Reference ’s principles on hypothesis-driven experimental design and data pattern analysis .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Benzoxadiazole Derivatives

| Step | Reagents/Conditions | Purpose | Optimization Tips |

|---|---|---|---|

| Cyclization | NaN₃, NH₄Cl, DMF, 80°C | Form oxadiazole ring | Adjust DMF purity to minimize side reactions |

| Nitration | HNO₃/H₂SO₄, 0–5°C | Introduce nitro groups | Control temperature to prevent over-nitration |

| Purification | Column chromatography (hexane:EtOAc) | Isolate product | Optimize gradient based on TLC Rf values |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.